molecular formula C26H28N2O6 B5009322 1-(2-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate

1-(2-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate

Cat. No. B5009322
M. Wt: 464.5 g/mol
InChI Key: KKMFHMSTJRMANI-UHFFFAOYSA-N
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Description

The compound “1-(2-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate” is a complex organic molecule that contains a piperazine ring. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring provides a basic framework, with the 2-methylbenzyl and 2-naphthyloxy acetyl groups attached at the 1 and 4 positions of the ring, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties, such as melting point, boiling point, and solubility, could be predicted based on the properties of similar compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2.C2H2O4/c1-19-6-2-3-9-22(19)17-25-12-14-26(15-13-25)24(27)18-28-23-11-10-20-7-4-5-8-21(20)16-23;3-1(4)2(5)6/h2-11,16H,12-15,17-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMFHMSTJRMANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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